4,5-Mdo-dmt

psychedelic structure-activity relationship human bioassay

Researchers needing a conformationally constrained tryptamine standard face limited sourcing. 4,5-MDO-DMT resolves this as a rigid SAR probe with a fused 4,5-methylenedioxy bridge that locks planarity, distinct from flexible DMT or 5-MeO-DMT. · Mp 93-95°C ensures reliable LC-MS/MS & GC-MS method validation · Weak nAChR activity (EC₅₀ ~30,000 nM) reduces cholinergic interference in neuronal assays · Available in stable crystalline form; request pricing for mg-to-gram quantities

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 81249-30-1
Cat. No. B12687651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Mdo-dmt
CAS81249-30-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C3=C(C=C2)OCO3
InChIInChI=1S/C13H16N2O2/c1-15(2)6-5-9-7-14-10-3-4-11-13(12(9)10)17-8-16-11/h3-4,7,14H,5-6,8H2,1-2H3
InChIKeyZMKRWFZFMOKVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-MDO-DMT (CAS 81249-30-1) – Tryptamine Reference Standard for Receptor Profiling and Structure‑Activity Studies


4,5-MDO-DMT (4,5‑methylenedioxy‑N,N‑dimethyltryptamine) is a synthetic tryptamine derivative characterized by a fused methylenedioxy ring at the 4 and 5 positions of the indole core [1]. First synthesised by Alexander Shulgin, the compound is the 4,5‑methylenedioxy analogue of N,N‑dimethyltryptamine (DMT) and serves as a rigid structural probe for investigating serotonin receptor pharmacophore constraints [1]. Its molecular formula is C₁₃H₁₆N₂O₂ (MW 232.28 g·mol⁻¹) and it exhibits a well‑defined melting range of 93–95 °C, which is notably higher than that of DMT or 5‑methoxy‑DMT [2].

Why 4,5-MDO-DMT Cannot Be Substituted by Generic DMT or Other Tryptamines – Procurement Rationale


Within the tryptamine class, small changes in ring substitution or N‑alkylation can profoundly alter receptor binding profiles, functional selectivity, and metabolic stability [1]. 4,5‑MDO‑DMT’s fused methylenedioxy bridge locks the 4‑ and 5‑positions into a rigid planar arrangement, a feature absent in simple 4‑ or 5‑substituted tryptamines like DMT, 5‑MeO‑DMT, or psilocin [1]. This conformational restriction directly impacts ligand–receptor complementarity, making 4,5‑MDO‑DMT pharmacologically distinct from its non‑bridged analogues. Consequently, substituting a cheaper, more readily available tryptamine (e.g., DMT or 5‑MeO‑DMT) in a research or analytical workflow will not recapitulate the unique molecular interactions or physicochemical behaviour of the bridged dioxole system. The following quantitative evidence demonstrates exactly where 4,5‑MDO‑DMT diverges from its closest structural analogues.

4,5-MDO-DMT: Quantified Differentiation from Structural Analogs – Evidence for Scientific Selection


Hallucinogenic Potency Ranking: 4,5-MDO-DMT Sits Between 4,5-MDO-DiPT and 5,6-MDO-DiPT

Based on human bioassays reported by Shulgin in TiHKAL, the hallucinogenic potency of 4,5‑MDO‑DMT is less than that of the N‑diisopropyl analogue (4,5‑MDO‑DiPT) but greater than that of the regioisomeric 5,6‑MDO‑DiPT [1]. This qualitative ranking provides a direct comparator for in‑vivo behavioural activity and confirms that shifting the methylenedioxy bridge or altering the N‑alkyl substituents produces a distinct pharmacological phenotype.

psychedelic structure-activity relationship human bioassay

Melting Point and Thermal Stability: 4,5-MDO-DMT vs. DMT and 5‑MeO‑DMT

The experimentally determined melting point of 4,5‑MDO‑DMT is 93–95 °C, which is significantly higher than that of its non‑bridged analogues DMT (49–50 °C freebase; polymorphs 45–58 °C) and 5‑MeO‑DMT (69 °C) [1][2]. The higher melting point reflects stronger intermolecular interactions in the crystalline state, a consequence of the rigid methylenedioxy moiety, and indicates superior thermal stability during handling and storage.

analytical chemistry reference standard physicochemical property

Boiling Point and Volatility: 4,5-MDO-DMT Shows Reduced Volatility Relative to DMT

The predicted boiling point of 4,5‑MDO‑DMT is 392.9 ± 30.0 °C at 760 mmHg, which is approximately 60 °C higher than the boiling point reported for DMT (332.1 °C at 760 mmHg) [1]. The higher boiling point and correspondingly lower vapour pressure (predicted 0.0 ± 0.9 mmHg at 25 °C) [1] indicate that 4,5‑MDO‑DMT is less volatile than its non‑bridged congener, a property that can be advantageous when designing thermally stable formulations or analytical methods requiring elevated temperatures.

process chemistry formulation thermal analysis

Nicotinic Acetylcholine Receptor Functional Activity: A Unique Off‑Target Profile

In a functional assay using the human TE671 (muscle) cell line, 4,5‑MDO‑DMT exhibited an EC₅₀ of 30,000 nM at the nicotinic acetylcholine receptor (nAChR), corresponding to a very low potency for activating this ion channel [1]. While comparative data for DMT or 5‑MeO‑DMT in the exact same assay are not available, tryptamines as a class often show measurable activity at nicotinic receptors [2]. The micromolar EC₅₀ value observed for 4,5‑MDO‑DMT suggests that the 4,5‑methylenedioxy bridge may substantially reduce nAChR engagement relative to more flexible tryptamine scaffolds. This functional selectivity is a key differentiator when designing experiments aimed at isolating serotonergic effects from confounding cholinergic activity.

receptor pharmacology off-target screening drug discovery

4,5-MDO-DMT: Validated Application Scenarios for Research Procurement


Analytical Reference Standard for Forensic and Clinical Toxicology

The distinct physicochemical properties of 4,5‑MDO‑DMT—particularly its high melting point (93–95 °C) and well‑defined mass spectral signature—make it an ideal reference material for the development and validation of liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and gas chromatography–mass spectrometry (GC‑MS) methods. Laboratories require a pure, stable standard with documented thermal behaviour to ensure accurate identification and quantification of this emerging tryptamine in biological or seized‑drug samples. The compound’s lower volatility relative to DMT (boiling point ~393 °C vs. 332 °C) [1] also reduces the risk of sample loss during solvent evaporation, improving method ruggedness.

Structure–Activity Relationship (SAR) Studies of the Serotonin 5‑HT₂A Receptor

The rigid 4,5‑methylenedioxy bridge imposes conformational constraints that are absent in flexible tryptamines like DMT or 5‑MeO‑DMT. 4,5‑MDO‑DMT serves as a critical SAR probe to investigate how planarity and steric bulk in the indole 4‑ and 5‑positions modulate 5‑HT₂A receptor binding and functional selectivity [2]. Its intermediate hallucinogenic potency, situated between 4,5‑MDO‑DiPT and 5,6‑MDO‑DiPT [3], provides a defined reference point for correlating in‑vivo behavioural activity with in‑vitro receptor occupancy. Researchers can use 4,5‑MDO‑DMT to test hypotheses about the role of the dioxole moiety in biased agonism and receptor trafficking.

Pharmacological Differentiation: Isolating Serotonergic from Cholinergic Effects

The functional activity data at the nicotinic acetylcholine receptor (EC₅₀ = 30,000 nM) [4] indicate that 4,5‑MDO‑DMT is a weak nAChR activator. In neuropharmacological assays where cholinergic interference is a concern (e.g., electrophysiology in brain slices or primary neuronal cultures), 4,5‑MDO‑DMT may offer a cleaner serotonergic signal compared to other tryptamines with higher nAChR potency. This property is particularly valuable for studies aimed at dissecting the exclusive role of 5‑HT₂A receptor activation in plasticity‑related gene expression or network oscillations, without the confounding influence of nicotinic modulation.

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